molecular formula C8H10N2O2 B115305 Methyl 2-amino-2-(pyridin-2-YL)acetate CAS No. 154410-83-0

Methyl 2-amino-2-(pyridin-2-YL)acetate

Cat. No.: B115305
CAS No.: 154410-83-0
M. Wt: 166.18 g/mol
InChI Key: QTFMJZOMHQTYAU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of other compounds

Cellular Effects

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of other compounds

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas (nitrogen or Argon) at 2–8 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. The specific conditions would depend on the desired purity and yield requirements .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines .

Scientific Research Applications

Methyl 2-amino-2-(pyridin-2-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino and ester functional group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-amino-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFMJZOMHQTYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447989
Record name METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154410-83-0
Record name 2-Pyridineacetic acid, α-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154410-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Hydroxyimino-pyridin-2-yl-acetic acid methyl ester (2.0 g, 11.1 mmol) in ethanol (50 mL) was placed in a round bottom flask. The flask was evacuated under vacuum and filled with Ar2 three times. Then 200 mg of 10% Pd on Carbon was added in one portion. The flask was evacuated again under vacuum and filled with Hydrogen three times. The reaction was stirred at room temperature under a balloon containing H2 for 16 h. The mixture was filtered through a pad of celite and rinsed with DCM three times. The combined organics were concentrated down to give Amino-pyridin-2-yl-acetic acid methyl ester (1.8 g) as a yellow oil which was used immediately in next step without further purification, m/z 167.55 [M+1]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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